molecular formula C22H18ClN3O B11654810 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine

Cat. No.: B11654810
M. Wt: 375.8 g/mol
InChI Key: ABJLQIHSSRVULX-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class. Quinazolines are known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound features a quinazoline core substituted with a 2-chlorophenyl group and an N-(2-ethoxyphenyl) group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions

    Formation of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution Reactions: The 2-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2-chloroaniline.

    Amidation: The final step involves the amidation of the quinazoline core with 2-ethoxyaniline under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the quinazoline ring or the aromatic substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate conditions (e.g., heating, solvents like DMF or DMSO).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biological probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine depends on its specific biological target. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-phenylquinazolin-4-amine: Lacks the ethoxy group, which may affect its solubility and biological activity.

    2-(2-methoxyphenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine: Contains a methoxy group instead of a chloro group, potentially altering its reactivity and pharmacological profile.

Uniqueness

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and ethoxy groups may enhance its interactions with biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H18ClN3O

Molecular Weight

375.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C22H18ClN3O/c1-2-27-20-14-8-7-13-19(20)25-22-16-10-4-6-12-18(16)24-21(26-22)15-9-3-5-11-17(15)23/h3-14H,2H2,1H3,(H,24,25,26)

InChI Key

ABJLQIHSSRVULX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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